molecular formula C10H8ClN B12972133 8-Chloro-3-methylquinoline

8-Chloro-3-methylquinoline

Cat. No.: B12972133
M. Wt: 177.63 g/mol
InChI Key: RYBQMBBAJBOCOK-UHFFFAOYSA-N
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Description

8-Chloro-3-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylquinoline typically involves the cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid. This intermediate is then chlorinated using bis(trichloromethyl) carbonate under the action of an organic base to yield this compound .

Industrial Production Methods: For large-scale production, the process is optimized to avoid the release of corrosive gases and to ensure the reaction is suitable for industrial applications. This involves using environmentally friendly solvents and catalysts to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-3-methylquinoline has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antimicrobial, and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-3-methylquinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Chloro-8-methylquinoline
  • 3-Methylquinoline-8-sulfonyl chloride

Comparison: 8-Chloro-3-methylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and biological activities. Compared to other similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

8-chloro-3-methylquinoline

InChI

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,1H3

InChI Key

RYBQMBBAJBOCOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)Cl)N=C1

Origin of Product

United States

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